molecular formula C17H13F3N2O4S B2996872 N-(2-methylbut-3-yn-2-yl)-3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxamide CAS No. 306977-64-0

N-(2-methylbut-3-yn-2-yl)-3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxamide

Cat. No.: B2996872
CAS No.: 306977-64-0
M. Wt: 398.36
InChI Key: UDNGPYRJCAAHFV-UHFFFAOYSA-N
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Description

N-(2-methylbut-3-yn-2-yl)-3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a nitro (-NO₂) and trifluoromethyl (-CF₃) substituent on the phenyl ring. For example, outlines the synthesis of N-(2-nitrophenyl)thiophene-2-carboxamide via reaction of 2-thiophenecarbonyl chloride with nitroaniline derivatives in acetonitrile under reflux conditions . This suggests that the target compound could be synthesized using similar protocols, substituting 2-methylbut-3-yn-2-amine for the nitroaniline precursor.

Such compounds are often explored in pharmaceuticals (e.g., kinase inhibitors in ) or agrochemicals (e.g., herbicides in ) due to their stability and interaction with biological targets .

Properties

IUPAC Name

N-(2-methylbut-3-yn-2-yl)-3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O4S/c1-4-16(2,3)21-15(23)14-13(7-8-27-14)26-10-5-6-12(22(24)25)11(9-10)17(18,19)20/h1,5-9H,2-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNGPYRJCAAHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)NC(=O)C1=C(C=CS1)OC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methylbut-3-yn-2-yl)-3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxamide, a compound with a complex structure, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C15H16F3N3O3S
  • Molecular Weight : 367.36 g/mol
  • CAS Number : 306977-64-0

This compound contains a thiophene ring, which is known for its diverse biological activities, and a trifluoromethyl group that enhances its pharmacological properties.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of thiophene derivatives. In particular, compounds similar to N-(2-methylbut-3-yn-2-yl)-3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxamide have shown promising results against various cancer cell lines:

Compound Cell Line IC50 (μM)
N-(2-methylbut-3-yn-2-yl)-3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxamideHCT116<9.0
Similar Thiophene DerivativeMCF-70.05 ± 0.01
Similar Thiophene DerivativeLCC-214.60 ± 0.81

These results indicate that the compound exhibits significant cytotoxicity, particularly against colorectal cancer cells (HCT116), with an IC50 value of less than 9 μM, suggesting strong antiproliferative potential .

The mechanism underlying the biological activity of this compound is believed to involve the inhibition of specific kinases and pathways associated with cancer cell proliferation. For instance, the compound has been noted to inhibit epidermal growth factor receptor (EGFR) kinase activity, which is crucial in many cancers:

  • EGFR Inhibition : The compound demonstrated an IC50 value of 94.44 nM against EGFR kinase, indicating potent inhibition that could disrupt signaling pathways involved in cell growth and survival .
  • Apoptosis Induction : The antiproliferative effects are likely mediated through apoptosis induction in cancer cells, as evidenced by increased markers of apoptotic pathways in treated cells.

Case Studies and Research Findings

  • In Vitro Studies : In vitro experiments have shown that thiophene derivatives can inhibit cell proliferation across multiple cancer cell lines, including breast and colon cancer models. For example, derivatives similar to N-(2-methylbut-3-yn-2-yl)-3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxamide have been reported to induce significant apoptosis in MCF-7 cells.
  • In Silico Studies : Computational studies have provided insights into the binding interactions between this compound and target proteins such as EGFR. These studies help elucidate how structural modifications can enhance biological activity .

Comparison with Similar Compounds

Thiophene vs. Furan Carboxamides

provides a direct comparison between N-(2-nitrophenyl)thiophene-2-carboxamide (ThC) and its furan analog, N-(2-nitrophenyl)furan-2-carboxamide (FuC). Key differences include:

Parameter ThC (Thiophene) FuC (Furan)
Dihedral Angle (Phenyl vs. Heterocycle) 8.50–13.53° 9.71°
C–S Bond Length (Å) 1.710–1.715 Not applicable (C–O in furan)
Hydrogen Bonding Weak C–H⋯O/S interactions Similar weak interactions
Bioactivity Genotoxicity reported Antibacterial potential

Substituent Effects: Nitro and Trifluoromethyl Groups

Compounds with nitro and trifluoromethyl substituents on aromatic systems are prevalent in agrochemicals and pharmaceuticals. For instance:

  • Diflufenican (): A herbicide with a trifluoromethylpyridinecarboxamide structure. Its activity derives from the electron-withdrawing -CF₃ group enhancing lipid solubility and target-site binding .
  • (2S)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide (): A Sos-inhibitor in cancer therapy, where the nitro and -CF₃ groups optimize allosteric interactions with Ras-activating proteins .

Compared to these, the target compound’s thiophene core may offer improved π-stacking interactions in biological systems, while the 2-methylbut-3-yn-2-yl group introduces steric bulk that could modulate solubility or metabolic degradation.

Carboxamide Derivatives with Varied Cores

and highlight carboxamides with divergent scaffolds:

  • N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide (): A thiophene-3-carboxamide with a branched alkyl chain and pyridine moiety. The 3-position substitution may alter binding orientation compared to the target compound’s 2-carboxamide structure .
  • (2S)-N-(4-cyano-3-iodophenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide (): A non-thiophene carboxamide with dual cyano groups. The absence of sulfur reduces polarizability but increases hydrophobicity .

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